1-(3,5-dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
CAS No.: 946364-39-2
Cat. No.: VC11948166
Molecular Formula: C24H25N7O2
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946364-39-2 |
|---|---|
| Molecular Formula | C24H25N7O2 |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | (3,5-dimethylphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C24H25N7O2/c1-16-12-17(2)14-18(13-16)24(32)30-10-8-29(9-11-30)22-21-23(26-15-25-22)31(28-27-21)19-4-6-20(33-3)7-5-19/h4-7,12-15H,8-11H2,1-3H3 |
| Standard InChI Key | MVJFTCXJTNLZOD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC)C |
| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC)C |
Introduction
1-(3,5-Dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound featuring a unique structural arrangement that combines a piperazine moiety with a triazolopyrimidine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural uniqueness.
Synthesis
The synthesis of 1-(3,5-dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step synthetic routes. A common approach includes the formation of the triazolopyrimidine ring and the introduction of the piperazine, dimethylbenzoyl, and methoxyphenyl groups. Each step requires careful optimization of reaction conditions to maximize yield and purity.
Biological Activities and Potential Applications
Preliminary studies indicate that this compound exhibits significant biological activities, although further research is necessary to elucidate the mechanisms behind these activities and to evaluate their efficacy in clinical settings. The compound's structural features suggest potential interactions with biological targets such as enzymes or receptors, which could influence processes like cell signaling or metabolic pathways.
Chemical Reactivity
The chemical reactivity of 1-(3,5-dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine can be attributed to the presence of multiple functional groups. Key reactions may include those typical for piperazines and triazolopyrimidines, requiring specific conditions such as controlled temperatures, solvents (e.g., ethanol or dimethylformamide), and catalysts (e.g., acids or bases) to achieve optimal yields.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(3,5-dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine, highlighting the diversity within this class of molecules. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperazine | Contains a fluorophenyl group instead of dimethylbenzoyl | Different biological activity profile |
| 1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one | Bis-substituted piperazine with different biological activity | Potential for varied pharmacological effects |
| 2-{4-[3-(Dibutylamino)propoxy]-3,5-dimethylbenzoyl}-4H-chromen-4-one | Chromone derivative with potential anti-inflammatory properties | Distinct structural features and applications |
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